molecular formula C11H13N B1383249 3-(Bicyclo[1.1.1]pentan-1-yl)aniline CAS No. 1823935-84-7

3-(Bicyclo[1.1.1]pentan-1-yl)aniline

Cat. No.: B1383249
CAS No.: 1823935-84-7
M. Wt: 159.23 g/mol
InChI Key: ZQPLUPVFDWPXJX-UHFFFAOYSA-N
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Description

3-(Bicyclo[1.1.1]pentan-1-yl)aniline (CAS 1823935-84-7) is a high-value chemical building block in which an aniline moiety is functionalized with a strained bicyclo[1.1.1]pentane (BCP) group. In modern drug discovery, BCP rings are established as highly sought-after, sp3-rich bioisosteres for arenes and aniline units . This strategic substitution addresses key challenges associated with anilines, such as their propensity for cytochrome P450 (CYP450)-mediated oxidation that can lead to reactive metabolites and adverse drug interactions . The BCP motif imparts improved metabolic tolerance, enhanced three-dimensionality, and superior pharmacokinetic properties to drug candidates while maintaining biological activity . This compound serves as a direct synthetic intermediate for the incorporation of the BCP-aniline hybrid structure into more complex molecules. Researchers utilize it in medicinal chemistry to optimize lead compounds, aiming to increase metabolic stability and reduce toxicity . The product is characterized by its molecular formula (C11H13N) and molecular weight of 159.23 g/mol . This product is intended for research applications and is not for diagnostic or therapeutic use. Researchers should refer to the associated Safety Data Sheet for proper handling and hazard information.

Properties

IUPAC Name

3-(1-bicyclo[1.1.1]pentanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPLUPVFDWPXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Pathways

Recent advances have demonstrated the utility of radical-mediated addition to [1.1.1]propellane. For example, a three-component radical reaction (3CR) enables rapid access to functionalized BCP derivatives, including amino-functionalized compounds. Under photoredox catalysis, sulfonamidyl radicals generated from sulfonamides via fragmentation of a-iodoaziridines can add across the strained bond, forming iodo-BCP intermediates, which can subsequently undergo further functionalization (see).

Anionic and Transition Metal-Catalyzed Pathways

The reactivity of [1.1.1]propellane can also be exploited through anionic pathways, such as nucleophilic addition of Grignard reagents, which have been used to introduce various substituents at the bridgehead position. Transition metal catalysis, especially with copper or iridium complexes, has facilitated regioselective and enantioselective functionalizations, including allylation and other coupling reactions, expanding the scope of accessible derivatives.

Synthesis of Bicyclo[1.1.1]pentane (BCP) Precursors

The initial step involves synthesizing [1.1.1]propellane itself, typically via intramolecular reductive coupling of 1,3-dibromobicyclo[1.1.1]pentane, as reported by Wiberg and Walker in 1982, and later refined by Szeimies et al. (,).

Key Synthetic Routes:

Method Starting Material Key Reagent Conditions Yield Notes
Intramolecular reductive coupling 1,3-dibromobicyclo[1.1.1]pentane Zinc or other reductants Mild, room temperature High Widely used for BCP synthesis
Radical addition to precursors Various halides or aziridines Radical initiators, photoredox catalysts Visible light, mild Variable Enables functionalization at bridgehead

Functionalization Strategies for this compound

Recent methodologies focus on direct amination or subsequent functionalization of the BCP scaffold:

Radical Amination via Sulfonamidyl Radicals

  • Sulfonamidyl radicals, generated through fragmentation of a-iodoaziridines, add to [1.1.1]propellane, forming iodo-BCP intermediates.
  • These intermediates can be further manipulated to introduce amino groups, leading to amino-functionalized BCPs, including the target this compound ().

Transition Metal-Catalyzed Cross-Coupling

  • Copper or iridium catalysis enables the coupling of BCP derivatives with amines or related nucleophiles.
  • Enantioselective versions utilize chiral catalysts to produce optically active BCPAs, enhancing their utility in drug discovery.

Radical Three-Component Reactions

  • A recent approach involves a three-component radical reaction, combining [1.1.1]propellane, Grignard reagents, and allylic or aromatic electrophiles under photoredox conditions.
  • This method allows for the synthesis of α-chiral BCPAs with high regio- and enantioselectivity, providing a pathway to the desired amino-substituted BCP derivatives.

Data Summary and Comparative Table

Preparation Method Starting Material Key Reagents Conditions Advantages Limitations
Strain-release radical addition [1.1.1]Propellane Sulfonamidyl radicals, photoredox catalysts Visible light, room temp Rapid, versatile Limited to radical-compatible groups
Nucleophilic addition (Grignard) BCP halides Grignard reagents Mild, inert atmosphere Good for bridgehead substitution Functional group tolerance issues
Transition metal-catalyzed coupling BCP derivatives Copper or iridium catalysts Elevated temperature, inert atmosphere Enantioselective, high regioselectivity Catalyst cost, complexity
Radical three-component coupling BCP, Grignard, electrophiles Photoredox catalysts Visible light, ambient High selectivity, chiral control Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions: 3-(Bicyclo[1.1.1]pentan-1-yl)aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form various derivatives, such as nitro compounds or azo compounds.

  • Reduction: Reduction reactions can convert the aniline group to different functional groups, such as amines or amides.

  • Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve alkyl halides and amines.

Major Products Formed:

  • Oxidation Products: Nitrobenzene, azobenzene, and other nitro derivatives.

  • Reduction Products: Aniline derivatives, amides, and amines.

  • Substitution Products: Brominated or nitrated derivatives, as well as alkylated or acylated products.

Scientific Research Applications

Bioisosteric Replacement

3-(Bicyclo[1.1.1]pentan-1-yl)aniline serves as an innovative substitute for para-substituted benzene rings in pharmaceutical compounds. Its incorporation into drug candidates has been shown to improve metabolic stability and bioavailability while maintaining or enhancing biological activity. For instance, studies have demonstrated that replacing traditional aniline units with BCPs can lead to better pharmacokinetic profiles, including increased solubility and permeability in biological systems .

Drug Discovery

The compound has been investigated for its potential as a gamma-secretase inhibitor, which is relevant in the treatment of Alzheimer's disease. The BCP motif has been associated with improved oral absorption characteristics compared to conventional compounds, making it a promising candidate for further development .

Synthetic Methods

The synthesis of this compound typically involves radical chemistry techniques that allow for the efficient construction of the BCP scaffold from readily available precursors . Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to enhance yields and purities.

Functionalization Opportunities

Functionalization of the bicyclo[1.1.1]pentane framework opens up avenues for creating derivatives with tailored properties for specific applications in drug development and materials science . The ability to modify the bridgehead positions of BCPs further expands their utility in synthesizing complex molecules.

Gamma-Secretase Inhibitors

A notable case study involves the modification of existing gamma-secretase inhibitors by incorporating the BCP motif into their structures. This modification led to compounds with enhanced efficacy and reduced side effects, showcasing the potential of this compound in treating neurodegenerative diseases .

Material Science Applications

In material science, BCP derivatives have been explored for their unique mechanical properties and potential applications in creating new polymers and composites with improved performance characteristics .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryUsed as a bioisostere to improve drug properties
Drug DiscoveryPotential gamma-secretase inhibitor with enhanced pharmacokinetics
SynthesisInvolves radical chemistry for efficient construction
Material ScienceExplored for unique mechanical properties

Mechanism of Action

The mechanism by which 3-(Bicyclo[1.1.1]pentan-1-yl)aniline exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo[1.1.1]pentane Core

(a) 3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine Hydrochloride
  • Molecular Formula : C₆H₁₀ClF₂N
  • Molecular Weight : 169.6 g/mol
  • Key Differences :
    • The difluoromethyl substituent increases electronegativity and metabolic stability compared to the aniline group.
    • The hydrochloride salt enhances solubility in polar solvents.
    • Reduced aromaticity eliminates π-π stacking interactions, altering biological target binding.
(b) 3-tert-Butylbicyclo[1.1.1]pentan-1-amine Hydrochloride
  • Molecular Formula : C₉H₁₇ClN·HCl
  • Molecular Weight : 175.70 g/mol (purity: 95%)
  • Key Differences: The bulky tert-butyl group introduces steric hindrance, limiting access to sterically sensitive reaction sites.
(c) (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanamine Hydrochloride
  • CAS : 2108917-20-8
  • Molecular Formula : C₆H₁₀ClFN
  • Molecular Weight : 165.64 g/mol
  • Key Differences :
    • Fluorine substitution enhances lipophilicity and resistance to oxidative degradation.
    • The methanamine group (vs. aniline) reduces basicity (pKa ~9 vs. ~5 for aniline), affecting protonation in physiological conditions.

Functional Group Modifications

(a) N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide
  • CAS : 1628196-21-3
  • Molecular Formula: C₇H₁₁NO₂
  • Molecular Weight : 141.1677 g/mol
  • Key Differences :
    • The acetamide and hydroxy groups increase polarity, improving aqueous solubility (logP ~0.5 vs. ~2.5 for the aniline derivative).
    • Higher risk of hydrogen bonding alters pharmacokinetic properties (e.g., membrane permeability).
    • Safety Profile : Classified as acutely toxic (H302) and irritant (H315, H319, H335) .
(b) (2R)-2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid Hydrochloride
  • CAS: Not specified
  • Molecular Formula: C₈H₁₁ClF₃NO₂
  • Molecular Weight : 245.63 g/mol
  • Key Differences: The trifluoromethyl group and carboxylic acid moiety create a highly electronegative, zwitterionic structure. Potential for ATF4 inhibition in cancer therapy, as seen in related BCP derivatives .

Biological Activity

3-(Bicyclo[1.1.1]pentan-1-yl)aniline, a bicyclic compound featuring a bicyclo[1.1.1]pentane moiety attached to an aniline structure, has gained attention in medicinal chemistry due to its potential as a bioisostere for traditional aniline derivatives. This article explores the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C10H12N\text{C}_{10}\text{H}_{12}\text{N}

This structure highlights the unique bicyclic system that enhances its pharmacological properties compared to traditional anilines.

This compound acts primarily through interactions with biological targets such as enzymes and receptors. The bicyclic structure allows for improved binding affinity and selectivity, which is crucial for therapeutic efficacy.

Key Mechanistic Insights

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered drug metabolism profiles.
  • Receptor Modulation : Its ability to modulate receptor activity suggests potential applications in treating conditions related to neurotransmitter systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in vitro.
  • Neuroprotective Effects : Its interaction with neurotransmitter receptors hints at possible neuroprotective roles.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Anticancer Activity

A study published in PubMed Central evaluated the anticancer properties of bicyclo[1.1.1]pentylamines, including this compound, against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent .

Study 2: Anti-inflammatory Mechanisms

In another investigation, the compound was tested for its anti-inflammatory effects using lipopolysaccharide (LPS)-induced macrophages. The results showed a decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its utility in managing inflammatory diseases .

Study 3: Neuroprotection

Research focusing on neuroprotective effects revealed that this compound could mitigate oxidative stress-induced neuronal damage in vitro, which is promising for neurodegenerative disease therapies .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

MethodDescription
Radical FunctionalizationUtilizing [1.1.1]propellane with aryl halides via radical pathways to form the bicyclic structure .
Cross-Coupling ReactionsEmploying palladium-catalyzed cross-coupling techniques to attach the aniline moiety .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing functional groups to 3-(Bicyclo[1.1.1]pentan-1-yl)aniline while maintaining the bicyclo[1.1.1]pentane (BCP) core?

  • Methodological Answer :

  • Photochemical synthesis is a robust approach for functionalizing BCP derivatives. For example, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid can be synthesized via UV irradiation of [1.1.1]propellane in the presence of acetyl chloride, followed by hydrolysis .
  • Iridium-catalyzed hydrogen borrowing alkylation enables functionalization at room temperature with tolerance for polar functional groups. This method has been used to prepare derivatives like 1-(2,3,4,5,6-pentamethylphenyl)−3-(3-(pyrrolidin-1-ylmethyl)BCP-1-yl)propan-1-one .
  • Purification : Silica gel column chromatography with gradients of methanol in dichloromethane (e.g., 0–2% MeOH + 1% triethylamine) is effective for isolating BCP derivatives .

Q. How can researchers characterize BCP-containing compounds using spectroscopic methods?

  • Methodological Answer :

  • 13C-NMR spectroscopy is critical for identifying bridgehead carbons in the BCP core. For example, the bridgehead carbons in (3-(bis(4-fluorophenyl)(1H-pyrrol-3-yl)methyl)BCP-1-yl)bis(4-fluorophenyl)methanol appear as distinct peaks at ~50–60 ppm in CDCl3 .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra to confirm assignments .
  • Mass spectrometry (HRMS or LC-MS) is essential for verifying molecular weights, especially for hydrochloride salts (e.g., {3-methyl-BCP-1-yl}hydrazine dihydrochloride) .

Q. What are the stability considerations for BCP derivatives under acidic or basic conditions?

  • Methodological Answer :

  • Hydrochloride salt formation improves stability and solubility. For example, 3-[3-(1,1-difluoroethyl)BCP-1-yl]BCP-1-amine hydrochloride is stable during storage at −20°C .
  • pH-dependent degradation : Monitor stability via HPLC under simulated physiological conditions (e.g., phosphate buffer at pH 7.4, 37°C) for 24–48 hours .

Advanced Research Questions

Q. How can BCP be validated as a bioisostere for aromatic rings in drug design?

  • Methodological Answer :

  • Comparative pharmacokinetic studies : Replace benzene with BCP in lead compounds and assess logP, solubility, and metabolic stability. For instance, BCP-based analogues of benzophenone showed improved metabolic resistance in cytochrome P450 assays .
  • X-ray crystallography : Resolve co-crystal structures of BCP-containing compounds with target proteins (e.g., kinase inhibitors) to confirm spatial mimicry of aromatic π-π interactions .

Q. What strategies address steric hindrance during functionalization of the BCP core?

  • Methodological Answer :

  • Protecting group strategies : Use tert-butyl carbamates (e.g., tert-butyl N-[3-(bromomethyl)BCP-1-yl]carbamate) to temporarily block reactive sites during multi-step synthesis .
  • Microwave-assisted synthesis : Accelerate reactions with sterically hindered substrates (e.g., 3-(trifluoromethyl)BCP-glycine derivatives) to improve yields .

Q. How can conflicting data on BCP reactivity in different solvent systems be resolved?

  • Methodological Answer :

  • Controlled solvent screening : Test reactivity in polar aprotic (e.g., DMF), non-polar (e.g., toluene), and chlorinated solvents (e.g., CDCl3) to identify optimal conditions. For example, tert-amyl alcohol was critical for achieving high yields in iridium-catalyzed alkylation .
  • Kinetic studies : Use in situ NMR to monitor reaction progress and identify intermediates that may form in specific solvents .

Q. What computational tools predict the bioisosteric efficiency of BCP compared to cubanes or bicyclo[2.1.1]hexanes?

  • Methodological Answer :

  • Molecular dynamics simulations : Compare RMSD values of BCP-, cubane-, and bicyclo[2.1.1]hexane-containing compounds bound to target proteins to evaluate conformational stability .
  • Docking studies : Use software like Schrödinger Suite to calculate binding affinities and identify steric clashes unique to each scaffold .

Q. How are reaction by-products analyzed in BCP functionalization?

  • Methodological Answer :

  • LC-MS/MS profiling : Identify impurities using high-resolution mass spectrometry coupled with fragmentation patterns. For example, tert-butyl carbamate hydrolysis by-products can be detected at m/z 164.98 .
  • NMR with internal standards : Add 1,1,2,2-tetrachloroethane as an internal reference to quantify yields and by-products in crude reaction mixtures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Bicyclo[1.1.1]pentan-1-yl)aniline
Reactant of Route 2
3-(Bicyclo[1.1.1]pentan-1-yl)aniline

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